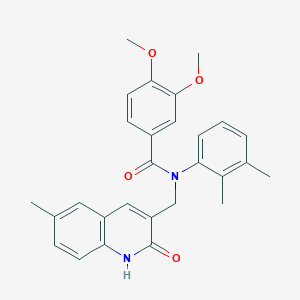
2-(N-benzyl-4-bromophenylsulfonamido)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzyl-4-bromophenylsulfonamido)-N-(3-chlorophenyl)acetamide, also known as BBP-398, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-(N-benzyl-4-bromophenylsulfonamido)-N-(3-chlorophenyl)acetamide exerts its effects through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-(N-benzyl-4-bromophenylsulfonamido)-N-(3-chlorophenyl)acetamide is its specificity for HDAC inhibition, which allows for more targeted effects compared to other HDAC inhibitors. However, one limitation of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
Future research on 2-(N-benzyl-4-bromophenylsulfonamido)-N-(3-chlorophenyl)acetamide could focus on its potential as a therapeutic agent in various diseases, including cancer and inflammation. Additionally, further studies could investigate the optimal dosing and administration of this compound, as well as its potential side effects. Finally, research could explore the development of more soluble forms of this compound to improve its usability in lab experiments.
Synthesis Methods
2-(N-benzyl-4-bromophenylsulfonamido)-N-(3-chlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonyl chloride with benzylamine, followed by reaction with 3-chloroacetanilide. The final product is obtained through purification and recrystallization.
Scientific Research Applications
2-(N-benzyl-4-bromophenylsulfonamido)-N-(3-chlorophenyl)acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c22-17-9-11-20(12-10-17)29(27,28)25(14-16-5-2-1-3-6-16)15-21(26)24-19-8-4-7-18(23)13-19/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZFNPYLQYKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


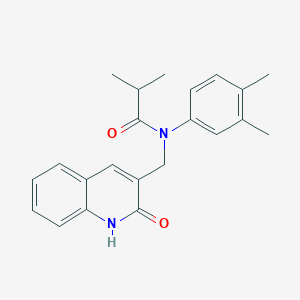
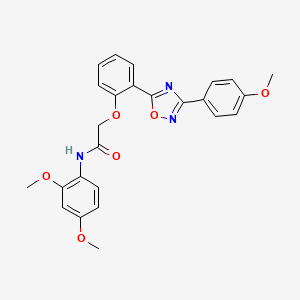
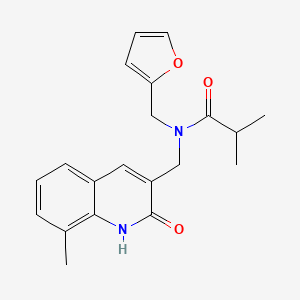


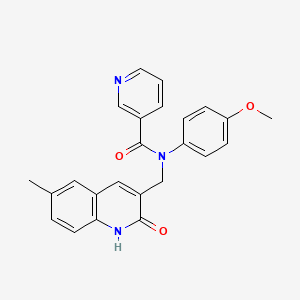
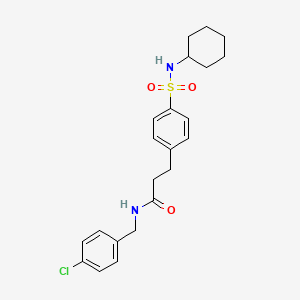
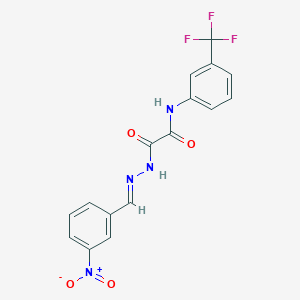
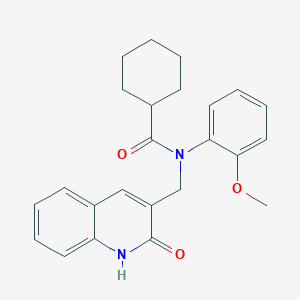
![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
